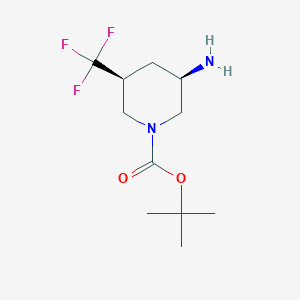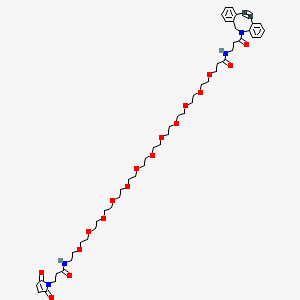![molecular formula C24H27N2O2P B6314807 1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97% CAS No. 1858224-02-8](/img/structure/B6314807.png)
1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea (DTPPU) is an organophosphorus compound that has been used in a variety of scientific research applications. It is a versatile organophosphorus compound that has been used in the synthesis of a wide range of compounds and can be used as a catalyst in organic synthesis. DTPPU has been found to have a wide range of biological activities, including anti-inflammatory and anti-cancer activities.
Mecanismo De Acción
The mechanism of action of 1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97% is not fully understood, but it is thought to act as an inhibitor of enzymes involved in the metabolism of drugs. It is thought to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body.
Biochemical and Physiological Effects
1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97% has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer activities, as well as anti-bacterial and anti-viral activities. It has also been found to have anti-coagulant and anti-platelet activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97% in laboratory experiments include its low cost, its versatility, and its ability to be used in a wide range of applications. The main limitation of using 1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97% in laboratory experiments is its potential toxicity, which can be minimized by using the compound in small amounts.
Direcciones Futuras
The future directions of research with 1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97% include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Other potential areas of research include the development of new synthetic methods for the synthesis of 1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97%, the development of new uses for the compound, and the development of new methods for its purification. Additionally, further research into the toxicity of 1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97% is needed to ensure its safe use in laboratory experiments.
Métodos De Síntesis
The synthesis of 1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97% is achieved by reacting di-o-tolylphosphine with 3-phenylurea in a one-pot reaction. The reaction is carried out in an aqueous solution at a temperature of 80°C for 3 hours. The product is then purified by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97% has been used in a variety of scientific research applications, including the synthesis of a range of compounds, the study of enzyme mechanisms, and the study of the biochemical and physiological effects of drugs. It has also been used in the development of new drugs and in the study of the structure and function of proteins.
Propiedades
IUPAC Name |
1-[(2S)-1-bis(2-methylphenyl)phosphanyloxypropan-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N2O2P/c1-18-11-7-9-15-22(18)29(23-16-10-8-12-19(23)2)28-17-20(3)25-24(27)26-21-13-5-4-6-14-21/h4-16,20H,17H2,1-3H3,(H2,25,26,27)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQUJJLCBFGKMU-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)OCC(C)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)OC[C@H](C)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis(2-ethylhexyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6314735.png)



![2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6314757.png)



![1-{(1S,2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6314797.png)
![1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97%](/img/structure/B6314803.png)
![5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole](/img/structure/B6314831.png)

